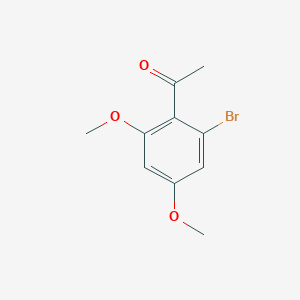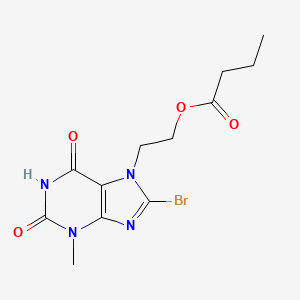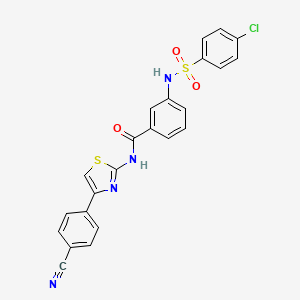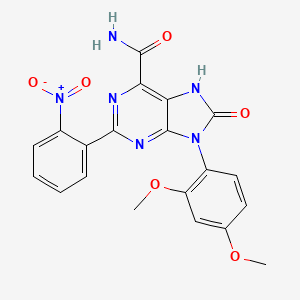
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is a chemical compound with the CAS Number: 861086-27-3 . It has a molecular weight of 259.1 and its IUPAC name is this compound . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde . The steps include a Grignard reaction using methylmagnesium bromide, oxidation (e.g., using pyridinium chlorochromate (PCC)), α-bromination, reaction with hexamethylenetetramine, and acid hydrolysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 259.1 .Wissenschaftliche Forschungsanwendungen
Bromination of Aromatic Ethers
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one has been utilized in the bromination of aromatic ethers, showcasing a method to achieve electrophilic aromatic bromination. This process is significant for synthesizing various brominated compounds with potential applications in chemical synthesis and pharmaceuticals (Xu Yong-nan, 2012).
Synthesis of Brominated Compounds
It has been synthesized through halogen-exchange reactions, demonstrating its role as a chemical protective group. This aspect is crucial in chemical synthesis, where protecting groups are used to temporarily mask certain functionalities during reactions (Li Hong-xia, 2007).
Investigation of Chemical Reactions
The compound is also investigated in studies focused on chemical reactions, such as the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives. Computational studies provide insights into the mechanisms and dynamics of these reactions, contributing to a deeper understanding of chemical interactions and potential applications in synthetic chemistry (T. Erdogan & F. Erdoğan, 2019).
Exploration in Organic Synthesis
Research has explored its derivatives in organic synthesis processes, such as in the synthesis of biologically active compounds. This shows the broader applicability of the compound in developing pharmaceuticals and other biologically relevant materials (Yusuf Akbaba et al., 2010).
Kinetic Studies in Chemical Reactions
Kinetic studies involving compounds like this compound provide valuable data on reaction rates and mechanisms, aiding in the optimization of synthesis processes and understanding of reaction dynamics (G. Fontana et al., 1998).
Safety and Hazards
The compound is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(2-bromo-4,6-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMXAPTHOLHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine](/img/structure/B2801514.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2801515.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2801518.png)

![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)
![methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2801528.png)
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)
